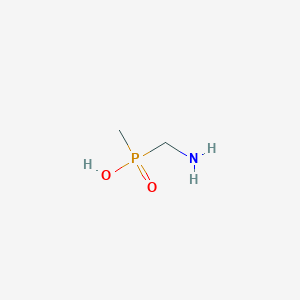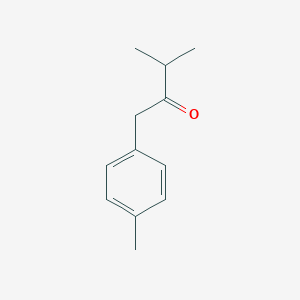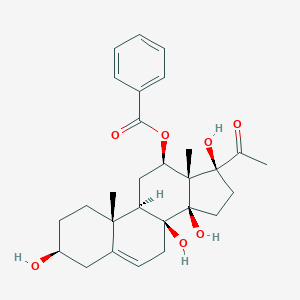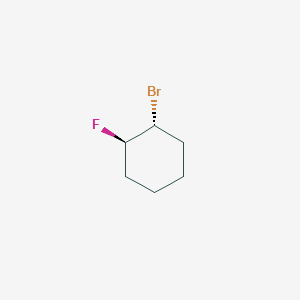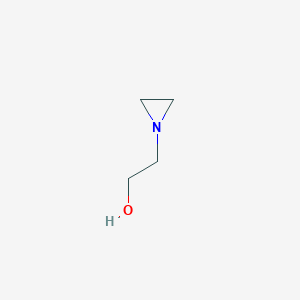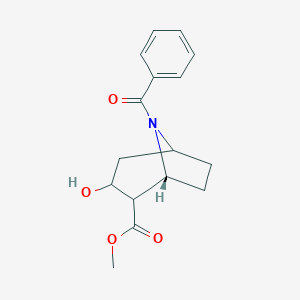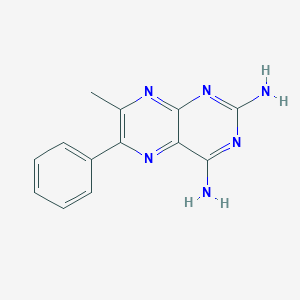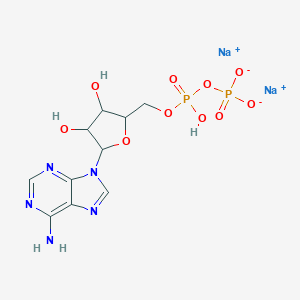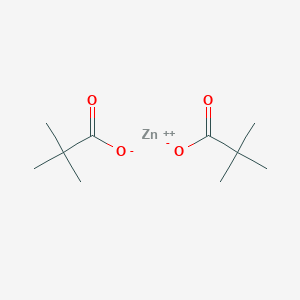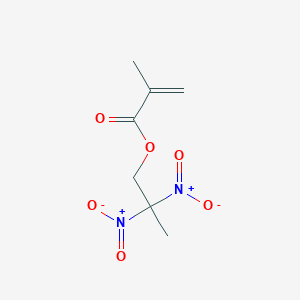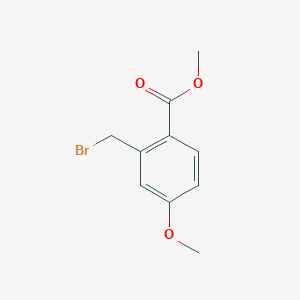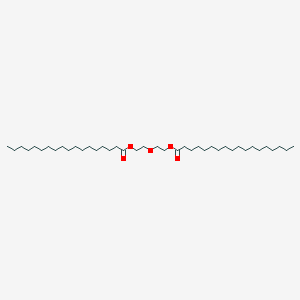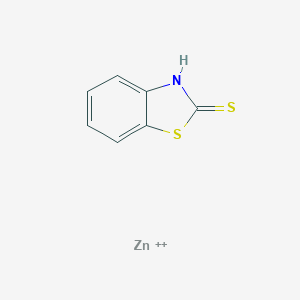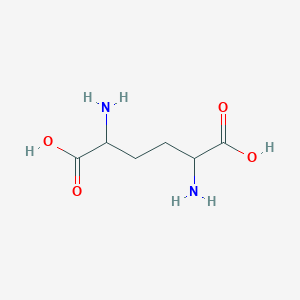![molecular formula C13H11ClN2O B093305 (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine CAS No. 15185-66-7](/img/structure/B93305.png)
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NZ-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine, also known as CLP-H or Cl-amidine, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine inhibits PAD enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the prevention of protein citrullination, which is a key process in the development of autoimmune diseases. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer effects.
Biochemische Und Physiologische Effekte
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth in various cancer cell lines. Furthermore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine is its specificity for PAD enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
Future research on (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine as a treatment for other autoimmune diseases and cancers. Finally, the development of more potent and selective PAD inhibitors could lead to the discovery of new therapeutic agents for these diseases.
Synthesemethoden
The synthesis of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with phenylmagnesium bromide to form (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine. The purity and yield of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit peptidylarginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. PAD enzymes have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. Therefore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been investigated as a potential treatment for these diseases.
Eigenschaften
CAS-Nummer |
15185-66-7 |
|---|---|
Produktname |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
InChI-Schlüssel |
GCAVNCINXJNLED-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Andere CAS-Nummern |
18097-52-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



